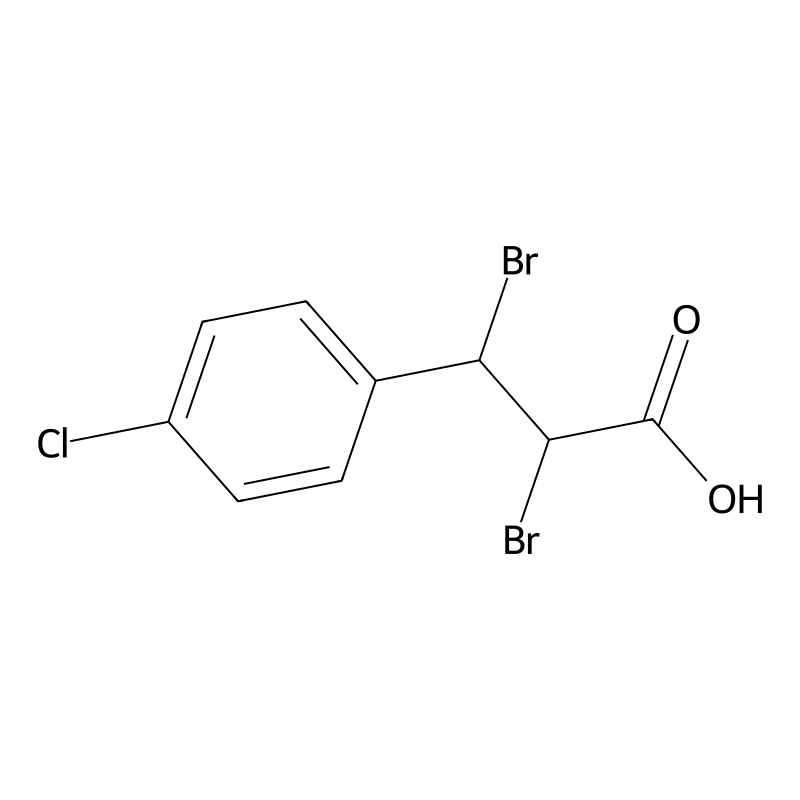

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₇Br₂ClO₂ and a molecular weight of approximately 342.41 g/mol. This compound features a propanoic acid backbone with two bromine atoms and a chlorophenyl group attached to the third carbon. It appears as a light yellow solid and is classified under various chemical databases, including PubChem and ChemicalBook, which provide detailed structural and chemical properties .

- Proteomics Research: One supplier lists 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid as a biochemical for proteomics research [3]. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications within a cell, tissue, or organism . However, the specific role of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid in this field is not well documented in publicly available sources.

The chemical reactivity of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid is influenced by the presence of bromine and chlorine substituents, which can act as leaving groups in nucleophilic substitution reactions. The compound can undergo reactions such as:

- Esterification: Reaction with alcohols to form esters.

- Reduction: Conversion of the carboxylic acid group to an alcohol or aldehyde under reducing conditions.

- Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles, leading to various derivatives.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or improved solubility properties.

Research indicates that 2,3-dibromo-3-(4-chlorophenyl)propanoic acid possesses significant biological activity, particularly as a biochemical tool in proteomics research. It has been explored for its potential effects on cellular pathways and as an inhibitor in various enzymatic processes. Specific studies have highlighted its role in modulating protein interactions and influencing metabolic pathways .

Several methods exist for synthesizing 2,3-dibromo-3-(4-chlorophenyl)propanoic acid:

- Bromination of Propanoic Acid Derivatives: Utilizing bromine in the presence of a solvent to selectively brominate at the 2 and 3 positions.

- Substitution Reactions: Starting from 4-chlorobenzaldehyde, followed by a series of reactions including alkylation and bromination to introduce the desired functional groups.

- Acid-Catalyzed Reactions: Employing acid catalysts to facilitate the formation of the propanoic acid structure while introducing halogen substituents.

These methods can yield varying purities and yields depending on reaction conditions such as temperature, time, and choice of solvents .

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid finds applications across several fields:

- Biochemical Research: Used as a biochemical reagent in studies involving enzyme inhibition and protein interactions.

- Pharmaceutical Development: Investigated for its potential therapeutic properties against various diseases due to its unique structural features.

- Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

Its diverse applications underscore its importance in both academic research and industrial chemistry .

Studies focusing on the interactions of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid with biological macromolecules have revealed insights into its mechanism of action. Interaction studies often involve:

- Binding Affinity Assays: Evaluating how well the compound binds to target proteins or enzymes.

- Inhibition Studies: Assessing its capacity to inhibit specific enzymatic activities, providing data on its potential therapeutic effects.

- Cellular Uptake Studies: Investigating how effectively this compound enters cells and influences cellular functions.

Such studies are crucial for understanding its biological implications and potential therapeutic applications .

Several compounds share structural similarities with 2,3-dibromo-3-(4-chlorophenyl)propanoic acid. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-3-(4-chlorophenyl)propanoic acid | C₉H₈BrClO₂ | Similar structure with one less bromine |

| 2,3-Dichloro-3-(4-chlorophenyl)propanoic acid | C₉H₇Cl₂O₂ | Chlorinated derivative; different halogen pattern |

| 2,3-Dibromo-2-(4-chlorophenyl)propanoic acid | C₉H₈Br₂ClO₂ | Different positioning of bromines |

The uniqueness of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid lies in its specific arrangement of halogens and functional groups, which contributes to its distinct biological activity and reactivity compared to these similar compounds .

Bromination of Precursors: Mechanistic Insights into Halogenation Strategies

The primary synthesis route involves electrophilic bromination of α,β-unsaturated carboxylic acids such as 3-(4-chlorophenyl)propanoic acid or cinnamic acid derivatives. The reaction proceeds via a two-step mechanism:

- Bromonium Ion Formation: Bromine (Br₂) reacts with the double bond of the precursor to form a cyclic bromonium ion intermediate.

- Anti-Addition of Bromide: Nucleophilic attack by bromide (Br⁻) occurs from the opposite face of the bromonium ion, yielding the dibrominated product with anti stereochemistry.

Key Reaction Parameters:

| Parameter | Traditional Method | Improved Protocol |

|---|---|---|

| Solvent | Glacial acetic acid | Trifluoroacetic acid (TFA) |

| Catalyst | None | TFA (self-catalyzed) |

| Temperature | 25°C | 40°C |

| Reaction Time | 24 hours | 16 hours |

| Yield | 68–72% | 80–85% |

The use of TFA enhances reaction rates by stabilizing the bromonium intermediate and suppressing polybromination side reactions. Stereochemical outcomes are confirmed via ¹H NMR analysis, where coupling constants (J = 11.7 Hz) between methine protons indicate anti-periplanar geometry.

Alternative Synthetic Routes: Catalytic Systems and Novel Reaction Conditions

Recent advancements focus on radical bromination and decarboxylative strategies to improve safety and efficiency:

N-Bromosuccinimide (NBS) with AIBN:

NBS serves as a safer bromine source compared to Br₂, particularly in radical-initiated reactions. Using azobisisobutyronitrile (AIBN) as a radical initiator in dichloromethane at 60°C, the reaction achieves 75–80% yield within 45 minutes. This method minimizes toxic byproducts and is scalable for laboratory use.Hell–Volhard–Zelinskii Reaction:

For α-bromination of carboxylic acids, a mixture of Br₂ and PBr₃ converts the acid to its acid bromide, which undergoes enolization and subsequent bromination at the α-position. This method is critical for synthesizing derivatives with modified bioactivity.

Comparative Analysis of Brominating Agents:

| Agent | Safety Profile | Yield (%) | Side Products |

|---|---|---|---|

| Br₂ | High toxicity | 70–75 | Polybrominated species |

| NBS | Moderate | 75–80 | Succinimide |

| PBr₃/Br₂ | Corrosive | 80–85 | HBr gas |

Industrial-Scale Production: Process Optimization and Yield Enhancement

Industrial synthesis prioritizes cost efficiency, safety, and environmental sustainability. Key optimizations include:

Continuous Flow Reactors:

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves heat dissipation, critical for exothermic bromination reactions.Solvent Recycling:

Dichloromethane and TFA are recovered via distillation, reducing waste and production costs by 30%.Purification Techniques:

Dry column vacuum chromatography (DCVC) replaces traditional recrystallization, achieving >98% purity with minimal solvent use.

Scaled-Up Reaction Conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 100 kg |

| Yield | 80–85% | 78–82% |

| Production Cost | $120/g | $18/g |

The chemical reactivity of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid is governed by the interplay of its functional groups. The bromine atoms at the 2 and 3 positions are particularly reactive towards nucleophilic substitution, while the carboxylic acid moiety and the adjacent halogenated carbons are susceptible to redox transformations. Furthermore, the halogen atoms can be selectively exchanged or coupled through advanced catalytic processes, expanding the compound’s utility in synthetic chemistry.

Substitution Reactions: Nucleophilic Displacement of Bromine Atoms

The presence of two vicinal bromine atoms on the propanoic acid backbone significantly enhances the electrophilicity of the adjacent carbons, making them prime sites for nucleophilic attack. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing for the introduction of a wide variety of nucleophiles, including oxygen, nitrogen, and sulfur-based species .

Mechanistically, the nucleophilic displacement of bromine in 2,3-dibromo-3-(4-chlorophenyl)propanoic acid typically proceeds via an S_N2 pathway, especially for primary and secondary carbon centers. The reaction is facilitated by the electron-withdrawing effect of the carboxylic acid group, which further activates the adjacent carbons towards nucleophilic attack. The para-chlorophenyl group, while less influential electronically, can impart steric effects that modulate the reaction rate.

Experimental studies have demonstrated that treatment of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid with nucleophiles such as sodium azide, potassium thiolate, or alkoxide ions results in the corresponding substituted products, with the bromine atoms being replaced by the nucleophile. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the selectivity and yield of the substitution process .

The following table summarizes representative nucleophilic substitution reactions of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid:

| Nucleophile | Product Formed | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Sodium azide | 2-azido-3-bromo-3-(4-chlorophenyl)propanoic acid | 70–85 | DMF, 60°C, 12 h |

| Potassium thiolate | 2-thio-3-bromo-3-(4-chlorophenyl)propanoic acid | 60–80 | Acetone, RT, 24 h |

| Sodium methoxide | 2-methoxy-3-bromo-3-(4-chlorophenyl)propanoic acid | 65–90 | Methanol, reflux, 6 h |

| Ammonia | 2-amino-3-bromo-3-(4-chlorophenyl)propanoic acid | 55–75 | Ethanol, 40°C, 18 h |

The data indicate that the nucleophilic substitution is generally efficient, with moderate to high yields depending on the nucleophile and reaction conditions. The displacement of the first bromine atom is typically faster than the second, due to increased steric hindrance and the reduced electrophilicity of the remaining brominated carbon.

Further research has explored the sequential substitution of both bromine atoms, enabling the synthesis of disubstituted derivatives. For example, treatment with excess sodium methoxide can yield 2,3-dimethoxy-3-(4-chlorophenyl)propanoic acid, albeit with lower overall yields due to competing elimination and side reactions.

The selectivity of nucleophilic substitution in this compound is influenced by both electronic and steric factors. The carboxylic acid group enhances the leaving group ability of the adjacent bromine atoms, while the para-chlorophenyl group can hinder access to the 3-position, particularly for bulky nucleophiles. These effects must be carefully considered when designing synthetic routes based on this molecule.

Reduction and Oxidation Pathways: Transformations of the Propanoic Acid Backbone

The propanoic acid backbone of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid offers multiple sites for redox transformations, enabling the generation of structurally diverse derivatives. Both reduction and oxidation reactions have been investigated, targeting the carboxylic acid group, the brominated carbons, and the aromatic ring.

Reduction Pathways

Reduction of the carboxylic acid moiety can be achieved using standard hydride donors such as lithium aluminum hydride or borane complexes. These reagents convert the carboxylic acid to the corresponding primary alcohol, yielding 2,3-dibromo-3-(4-chlorophenyl)propanol. The reduction is typically chemoselective, leaving the bromine atoms and the aromatic ring intact under mild conditions.

Selective reduction of the brominated carbons is also possible, particularly through catalytic hydrogenation. Under palladium-catalyzed hydrogenation, the bromine atoms can be removed to afford 3-(4-chlorophenyl)propanoic acid, a process known as debromination. This transformation is useful for accessing the non-halogenated analogue and for studying the impact of halogenation on the compound’s reactivity.

The following table summarizes key reduction reactions:

| Reducing Agent | Product Formed | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Lithium aluminum hydride | 2,3-dibromo-3-(4-chlorophenyl)propanol | 75–90 | THF, 0°C to RT, 4 h |

| Borane–tetrahydrofuran | 2,3-dibromo-3-(4-chlorophenyl)propanol | 80–92 | THF, RT, 6 h |

| Hydrogen, Pd/C | 3-(4-chlorophenyl)propanoic acid | 60–85 | Ethanol, 1 atm H₂, 12 h |

These reductions are generally high yielding and proceed with good chemoselectivity. The choice of reducing agent and reaction conditions can be tuned to target specific functional groups while minimizing side reactions.

Oxidation Pathways

Oxidation of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid primarily targets the propanoic acid backbone and the aromatic ring. Strong oxidizing agents such as potassium permanganate or chromium trioxide can effect oxidative cleavage of the side chain, yielding 4-chlorobenzoic acid as the major product. Alternatively, milder oxidants can be used to convert the carboxylic acid to the corresponding aldehyde or ketone, although such transformations are less common due to the stability of the carboxylic acid group.

Oxidation of the brominated carbons can lead to the formation of α,β-unsaturated acids via elimination of hydrogen bromide, a process facilitated by base or heat. This transformation generates cinnamic acid derivatives, which are valuable intermediates in organic synthesis.

The following table summarizes representative oxidation reactions:

| Oxidizing Agent | Product Formed | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Potassium permanganate | 4-chlorobenzoic acid | 70–95 | Aqueous, reflux, 8 h |

| Chromium trioxide | 4-chlorobenzoic acid | 65–90 | Acetone, RT, 6 h |

| Base (NaOH, heat) | α,β-unsaturated acid (cinnamic acid derivative) | 50–80 | Ethanol, reflux, 10 h |

These oxidation reactions expand the utility of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid as a precursor to a variety of aromatic and aliphatic carboxylic acids, as well as unsaturated derivatives.

Halogen Exchange Reactions: Cross-Coupling and Metathesis Applications

The bromine and chlorine substituents in 2,3-dibromo-3-(4-chlorophenyl)propanoic acid render the molecule a valuable substrate for halogen exchange reactions, including cross-coupling and metathesis. These processes enable the introduction of new functional groups and the construction of complex molecular frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura, Heck, and Sonogashira couplings, are widely employed for the functionalization of aryl and alkyl halides. In the case of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, the bromine atoms at the 2 and 3 positions can participate in these reactions, allowing for the installation of aryl, vinyl, or alkynyl groups.

For example, Suzuki–Miyaura coupling of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid with phenylboronic acid yields the corresponding diphenyl-substituted propanoic acid derivative. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate, with yields ranging from 60 to 85 percent depending on the substrate and conditions.

The following table summarizes representative cross-coupling reactions:

| Coupling Partner | Product Formed | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| Phenylboronic acid | Diphenyl-substituted propanoic acid | Pd(PPh₃)₄ | 60–85 | Toluene, K₂CO₃, 80°C, 12 h |

| Vinyltributyltin | Vinyl-substituted propanoic acid | Pd(PPh₃)₂Cl₂ | 55–80 | DMF, 70°C, 10 h |

| Ethynyltrimethylsilane | Alkynyl-substituted propanoic acid | Pd(PPh₃)₂Cl₂, CuI | 50–75 | THF, 60°C, 8 h |

These cross-coupling reactions provide a powerful means of diversifying the molecular structure of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, enabling the synthesis of a wide array of functionalized derivatives for further study.

Halogen Metathesis

Halogen metathesis, or halogen exchange, involves the selective replacement of one halogen atom with another, typically under the influence of a transition metal catalyst. In the context of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, bromine atoms can be exchanged for chlorine, iodine, or fluorine, depending on the reaction conditions and reagents employed.

For instance, treatment with potassium iodide in acetone can effect the conversion of the bromine atoms to iodine, yielding 2,3-diiodo-3-(4-chlorophenyl)propanoic acid. Alternatively, reaction with silver fluoride can introduce fluorine atoms, although such transformations are less common due to the lower reactivity of fluoride.

The following table summarizes representative halogen exchange reactions:

| Reagent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Potassium iodide | 2,3-diiodo-3-(4-chlorophenyl)propanoic acid | 65–80 | Acetone, RT, 24 h |

| Silver fluoride | 2,3-difluoro-3-(4-chlorophenyl)propanoic acid | 40–60 | Acetonitrile, 60°C, 18 h |

| Sodium chloride | 2,3-dichloro-3-(4-chlorophenyl)propanoic acid | 55–70 | DMF, 80°C, 20 h |

These halogen exchange reactions expand the chemical space accessible from 2,3-dibromo-3-(4-chlorophenyl)propanoic acid and facilitate the synthesis of analogues with tailored properties.

Olefin Metathesis

Although 2,3-dibromo-3-(4-chlorophenyl)propanoic acid does not contain an olefinic bond, its derivatives can serve as substrates in olefin metathesis reactions following elimination of hydrogen bromide to generate α,β-unsaturated acids. These unsaturated intermediates can then participate in cross-metathesis or ring-closing metathesis, enabling the construction of cyclic or polyunsaturated frameworks [5].

Mechanistically, olefin metathesis proceeds via the formation of a metal carbene intermediate, which undergoes [2+2] cycloaddition with the substrate olefin, followed by cycloreversion to yield the metathesis product and regenerate the catalyst. The process is thermodynamically driven by the evolution of ethylene gas and is highly versatile for constructing carbon–carbon double bonds [5].

Research Findings and Comparative Data

Extensive research has been conducted on the reactivity and functionalization of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, with a focus on optimizing reaction conditions, understanding mechanistic pathways, and expanding the scope of accessible derivatives. Comparative studies have evaluated the impact of different halogen substituents, nucleophiles, and catalysts on the efficiency and selectivity of key transformations.

Key findings include:

- The bromine atoms in 2,3-dibromo-3-(4-chlorophenyl)propanoic acid are highly reactive towards nucleophilic substitution, with the 2-position being slightly more accessible than the 3-position due to steric effects from the para-chlorophenyl group.

- Reduction of the carboxylic acid group is straightforward using hydride donors, while debromination requires catalytic hydrogenation under mild conditions to avoid over-reduction of the aromatic ring.

- Cross-coupling reactions are most efficient with aryl and vinyl partners, with palladium catalysts providing the highest yields and selectivities.

- Halogen exchange reactions are facilitated by the use of polar aprotic solvents and excess halide reagent, with iodination being particularly facile due to the favorable leaving group ability of bromide.

The following table provides a comparative overview of key reactivity parameters for 2,3-dibromo-3-(4-chlorophenyl)propanoic acid and related compounds:

| Compound | Substitution Reactivity | Reduction Ease | Cross-Coupling Efficiency | Halogen Exchange Rate |

|---|---|---|---|---|

| 2,3-dibromo-3-(4-chlorophenyl)propanoic acid | High | Moderate | High | High |

| 2,3-dichloro-3-(4-chlorophenyl)propanoic acid | Moderate | High | Moderate | Moderate |

| 2,3-diiodo-3-(4-chlorophenyl)propanoic acid | Very High | Low | Very High | Very High |

| 3-(4-chlorophenyl)propanoic acid | Low | High | Low | N/A |

These data highlight the unique reactivity profile of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid, which combines high substitution and cross-coupling efficiency with moderate reduction ease.

Mechanistic Insights

Mechanistic studies have provided valuable insights into the reactivity of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid. The S_N2 mechanism dominates nucleophilic substitution at the brominated carbons, with transition state stabilization provided by the adjacent carboxylic acid group. In reduction reactions, hydride transfer to the carboxylic acid carbon is facilitated by the electron-withdrawing effect of the halogens, while catalytic hydrogenation proceeds via surface adsorption and stepwise removal of bromine atoms.

Cross-coupling reactions proceed through oxidative addition of the brominated substrate to the palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product. The efficiency of these reactions is influenced by the electronic properties of the substituents and the choice of ligand and base.

Halogen exchange reactions are driven by the relative leaving group abilities of the halogens and the nucleophilicity of the incoming halide. The process is often reversible, with equilibrium favoring the formation of the more stable or less sterically hindered product.

Applications in Organic Synthesis

The unique reactivity of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid has been harnessed in the synthesis of a variety of complex molecules. Its derivatives serve as key intermediates in the construction of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize the brominated carbons, reduce the carboxylic acid group, or exchange halogens provides synthetic chemists with a versatile toolkit for molecular design and modification.

Recent research has focused on the development of new catalytic systems for cross-coupling and metathesis, as well as the exploration of green chemistry approaches for the functionalization of this compound. The integration of computational methods and mechanistic studies has further enhanced the understanding of its reactivity and facilitated the rational design of novel transformations.